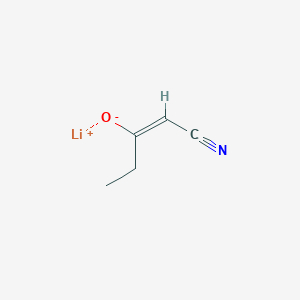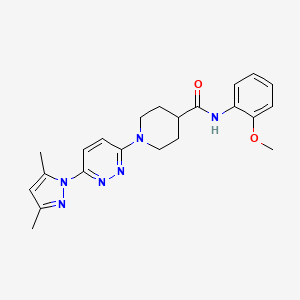
Lithium;(E)-1-Cyanobut-1-en-2-olat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(E)-1-cyanobut-1-en-2-olate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a lithium atom bonded to a cyanobutene moiety, which imparts distinct reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Lithium;(E)-1-cyanobut-1-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
Target of Action
The primary targets of Lithium;(E)-1-cyanobut-1-en-2-olate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes. IMPA is involved in the phosphoinositide signaling pathway, while GSK-3 is implicated in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival .
Mode of Action
Lithium interacts with its targets primarily through inhibition . It inhibits IMPA, leading to a decrease in inositol trisphosphate, which in turn reduces the release of calcium from the endoplasmic reticulum . This impacts various cellular processes, including neurotransmission and cell signaling .
Lithium also inhibits GSK-3, a kinase involved in various signaling pathways. This inhibition can lead to changes in gene expression, cell structure, and survival .
Biochemical Pathways
Lithium affects several biochemical pathways. By inhibiting GSK-3, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, inflammation, and protein homeostasis .
Pharmacokinetics
Lithium is well absorbed orally and is mainly distributed in the total body water . Due to its narrow therapeutic index, therapeutic drug monitoring is required to avoid adverse effects . The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .
Result of Action
The molecular and cellular effects of lithium’s action are diverse. It stabilizes neuronal activities, supports neural plasticity, and provides neuroprotection . It also modulates neurotransmitter activity, likely readjusting balances between excitatory and inhibitory activities . Furthermore, lithium has been found to have neuroprotective effects in various neurodegenerative conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, the extraction and production of lithium require large quantities of energy and water, which can impact its availability and cost . Additionally, the disposal and recycling of lithium-ion batteries, which contain lithium, pose environmental challenges . These factors need to be considered when evaluating the overall impact of lithium use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(E)-1-cyanobut-1-en-2-olate typically involves the reaction of lithium with (E)-1-cyanobut-1-en-2-ol. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of Lithium;(E)-1-cyanobut-1-en-2-olate may involve more sophisticated techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods, such as crystallization and distillation, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;(E)-1-cyanobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different lithium-containing species.
Substitution: The cyanobutene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxides, while reduction can produce lithium hydrides. Substitution reactions can lead to a variety of substituted cyanobutene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyanide: Similar in containing lithium and cyanide groups but differs in structure and reactivity.
Lithium butoxide: Contains lithium and butoxide groups, used in different applications.
Lithium enolate: Similar in containing lithium and enolate groups but differs in the specific structure and reactivity.
Uniqueness
Lithium;(E)-1-cyanobut-1-en-2-olate is unique due to its specific combination of lithium, cyanide, and butene moieties, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
lithium;(E)-1-cyanobut-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.Li/c1-2-5(7)3-4-6;/h3,7H,2H2,1H3;/q;+1/p-1/b5-3+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBDZTWWDSZPH-WGCWOXMQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(=CC#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC/C(=C\C#N)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288032-91-5 |
Source


|
| Record name | lithium 1-cyanobut-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)
![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)



![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)

